

Structural Characterization of 1-Boc-piperidine-3-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-piperidine-3-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of **1-Boc-piperidine-3-acetic acid**, a key building block in medicinal chemistry and pharmaceutical development. This document outlines the fundamental physicochemical properties, detailed experimental protocols for spectroscopic and crystallographic analysis, and presents the expected quantitative data in structured tables for ease of comparison.

Physicochemical Properties

1-Boc-piperidine-3-acetic acid, with the systematic name 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	183483-09-2
Molecular Formula	C ₁₂ H ₂₁ NO ₄
Molecular Weight	243.30 g/mol
Appearance	White to off-white solid
Purity	≥95%
Storage Temperature	2-8°C, sealed in dry conditions

Spectroscopic and Crystallographic Characterization

The structural elucidation of **1-Boc-piperidine-3-acetic acid** relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **1-Boc-piperidine-3-acetic acid**, both ^1H and ^{13}C NMR are essential for confirming its structure.

^1H NMR Spectroscopy Data

The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.45	s	9H	Boc (-C(CH ₃) ₃)
~1.50-1.70	m	2H	Piperidine ring protons
~1.80-2.00	m	2H	Piperidine ring protons
~2.20-2.40	m	3H	Piperidine ring proton (CH) and Acetic acid (-CH ₂ COOH)
~2.80-3.00	m	2H	Piperidine ring protons
~3.80-4.00	m	2H	Piperidine ring protons
~10.0-12.0	br s	1H	Carboxylic acid (-COOH)

^{13}C NMR Spectroscopy Data

The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.

Chemical Shift (ppm)	Assignment
~28.4	Boc (-C(CH ₃) ₃)
~25.0-35.0	Piperidine ring carbons
~40.0-50.0	Piperidine ring carbons (adjacent to N)
~38.0	Acetic acid (-CH ₂ COOH)
~79.5	Boc (-C(CH ₃) ₃)
~155.0	Boc (C=O)
~175.0	Carboxylic acid (-COOH)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid)
~2975, 2870	Medium-Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc carbamate)
~1450	Medium	C-H bend (Aliphatic)
~1160	Strong	C-O stretch (Boc)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Interpretation
244.15	[M+H] ⁺ (Protonated molecule)
188.13	[M - C ₄ H ₉ O] ⁺ (Loss of tert-butoxy group)
144.08	[M - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group)
57.07	[C ₄ H ₉] ⁺ (tert-butyl cation)

X-ray Crystallography

While specific crystallographic data for **1-Boc-piperidine-3-acetic acid** is not readily available in public databases, analysis of related N-Boc-piperidine derivatives typically reveals a chair conformation for the piperidine ring. The bulky Boc group generally occupies an equatorial position to minimize steric hindrance.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol



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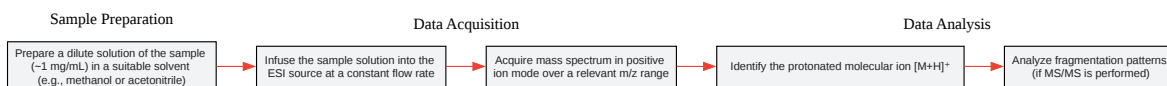
NMR Spectroscopy Workflow

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)



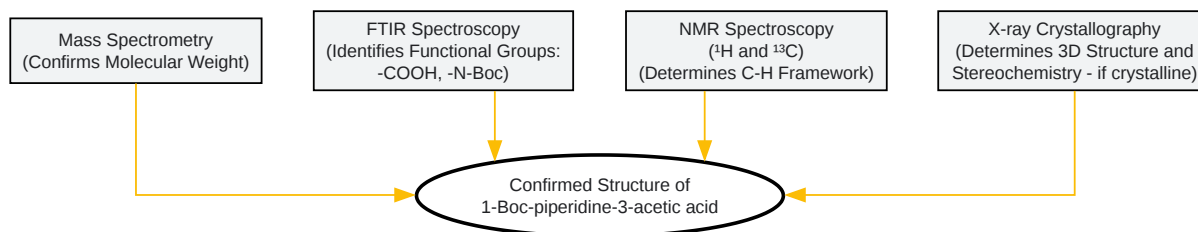
[Click to download full resolution via product page](#)*FTIR-ATR Spectroscopy Workflow*

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

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Logical Relationships in Structural Characterization

The structural confirmation of **1-Boc-piperidine-3-acetic acid** is a stepwise process where each analytical technique provides complementary information.

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